molecular formula C16H12N4O2S B2837006 4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 345936-00-7

4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2837006
M. Wt: 324.36
InChI Key:
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Description

The compound “4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . Further details about the chemical reactions of this specific compound are not available in the retrieved sources.

Scientific Research Applications

Tubulin Polymerization Inhibitors and Anticancer Agents

A study has identified derivatives of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as potent inhibitors of tubulin polymerization and growth in cancer cell lines. These compounds, particularly the N-methylated amid counterparts, exhibit significant anticancer activity by affecting cell shape, migration, and tube formation in human umbilical vein endothelial cells (HUVECs), indicating their potential as vascular disrupting agents (Driowya et al., 2016).

H1-antihistaminic Agents

Another research focus has been the development of triazoloquinazolinone derivatives as new classes of H1-antihistaminic agents. These compounds have shown to protect animals from histamine-induced bronchospasm with significant activity, and some derivatives demonstrated potency greater than standard chlorpheniramine maleate with negligible sedation, marking them as promising prototypes for further development as antihistamines (Alagarsamy et al., 2009).

Structural and Molecular Studies

The synthesis and characterization of triazoloquinazolinone derivatives have been extensively studied, including their molecular structures through spectroscopy and X-ray crystallography. These studies provide foundational knowledge for understanding the chemical and physical properties of these compounds, aiding in the development of targeted applications in medicinal chemistry (Wu et al., 2022).

Future Directions

The future directions for research on “4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” and similar compounds could include further exploration of their antimicrobial and antiviral properties . Additionally, modifications on the lead compounds could afford derivatives with different effects on heart rate and blood pressure profiles .

properties

IUPAC Name

4-(4-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-22-11-8-6-10(7-9-11)19-14(21)12-4-2-3-5-13(12)20-15(19)17-18-16(20)23/h2-9H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNPLTHUEQLIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

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